molecular formula C18H11F3O2 B13906778 5-[4-(Trifluoromethyl)phenyl]-2-naphthalenecarboxylic acid

5-[4-(Trifluoromethyl)phenyl]-2-naphthalenecarboxylic acid

Cat. No.: B13906778
M. Wt: 316.3 g/mol
InChI Key: QICTXPJPHRHEQV-UHFFFAOYSA-N
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Description

5-[4-(Trifluoromethyl)phenyl]-2-naphthoic Acid is an organic compound that belongs to the class of trifluoromethylbenzenes. This compound is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a naphthoic acid moiety. The trifluoromethyl group is known for its electron-withdrawing properties, which can significantly influence the chemical behavior and reactivity of the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can be carried out at room temperature.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar coupling reactions. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, the purification of the final product can be achieved through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

5-[4-(Trifluoromethyl)phenyl]-2-naphthoic Acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents into the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are used under acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines.

Scientific Research Applications

5-[4-(Trifluoromethyl)phenyl]-2-naphthoic Acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-[4-(Trifluoromethyl)phenyl]-2-naphthoic Acid involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group can enhance the binding affinity of the compound to its target by forming strong hydrogen bonds and hydrophobic interactions. This can lead to the inhibition of enzyme activity or modulation of receptor function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[4-(Trifluoromethyl)phenyl]-2-naphthoic Acid is unique due to the presence of both the trifluoromethyl group and the naphthoic acid moiety. This combination imparts distinct electronic and steric properties, making it a valuable compound in various fields of research and industry.

Properties

Molecular Formula

C18H11F3O2

Molecular Weight

316.3 g/mol

IUPAC Name

5-[4-(trifluoromethyl)phenyl]naphthalene-2-carboxylic acid

InChI

InChI=1S/C18H11F3O2/c19-18(20,21)14-7-4-11(5-8-14)15-3-1-2-12-10-13(17(22)23)6-9-16(12)15/h1-10H,(H,22,23)

InChI Key

QICTXPJPHRHEQV-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC(=C2)C(=O)O)C(=C1)C3=CC=C(C=C3)C(F)(F)F

Origin of Product

United States

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